molecular formula C10H13NO3 B14388332 Tert-butyl pyridin-2-yl carbonate CAS No. 89985-91-1

Tert-butyl pyridin-2-yl carbonate

Cat. No.: B14388332
CAS No.: 89985-91-1
M. Wt: 195.21 g/mol
InChI Key: XYOFVZFRAXIHHH-UHFFFAOYSA-N
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Description

It is synthesized via the reaction of pyridin-2(1H)-one with nBuLi and Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF), yielding 42% of the target compound alongside tert-butyl 2-oxopyridine-1(2H)-carboxylate (21% yield) as a byproduct . Its primary role appears to be as an intermediate in organic synthesis, particularly in pharmaceutical contexts, due to the versatility of the tert-butyl carbonate group in protective chemistry .

Properties

IUPAC Name

tert-butyl pyridin-2-yl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(12)13-8-6-4-5-7-11-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOFVZFRAXIHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590927
Record name tert-Butyl pyridin-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89985-91-1
Record name tert-Butyl pyridin-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl pyridin-2-yl carbonate typically involves scalable methods such as the reaction of tert-butyl chloroformate with pyridin-2-ylamine under controlled conditions. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Reagents: Used in substitution reactions to replace the tert-butyl group.

    Acidic or Basic Conditions: Employed in hydrolysis reactions to break down the compound into its constituent parts.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Protecting Group: Tert-butyl pyridin-2-yl carbonate is widely used as a protecting group for amines in organic synthesis.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl pyridin-2-yl carbonate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. Upon completion of the desired synthetic steps, the protecting group can be removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl pyridin-2-yl carbonate belongs to a broader class of tert-butyl-functionalized pyridine derivatives. Below is a systematic comparison with structurally analogous compounds, emphasizing substituent effects, synthetic utility, and molecular properties.

Key Observations :

Functional Group Impact: The carbonate group in this compound offers distinct reactivity compared to carbamates (e.g., ) or carboxylates (). Carbonates are generally more labile under acidic or basic conditions, making them suitable as protecting groups in multistep syntheses .

Derivatives with smaller substituents (e.g., methoxy in ) may exhibit higher reactivity in certain contexts. Heterocyclic hybrids (e.g., piperidine-cyano-pyridine in ) demonstrate the scaffold’s adaptability in drug discovery, though their synthesis often requires additional steps compared to simpler pyridine derivatives.

Synthetic Yields and Practicality :

  • This compound’s higher yield (42%) compared to its carboxylate analog (21%, ) suggests favorable kinetics or thermodynamics in the reaction with Boc₂O.
  • Commercial derivatives (e.g., ) are synthetically accessible but costly, highlighting the trade-off between in-house synthesis and procurement.

Research Findings :

  • In , the concurrent formation of this compound (42%) and tert-butyl 2-oxopyridine-1(2H)-carboxylate (21%) underscores the competition between carbonate and carboxylate pathways under basic conditions. This divergence may arise from differences in nucleophilic attack sites on Boc₂O.
  • The Catalog of Pyridine Compounds (Evidences 4-12) reveals a prevalence of carbamate-linked tert-butyl pyridines over carbonates, suggesting broader applicability of carbamates in medicinal chemistry (e.g., as amine-protecting groups).

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